molecular formula C15H27NO5P2S B14710075 O-Methyl S-(O',O'-diisopropylphosphoramido)ethyl phenylphosphonothioate CAS No. 21988-57-8

O-Methyl S-(O',O'-diisopropylphosphoramido)ethyl phenylphosphonothioate

Cat. No.: B14710075
CAS No.: 21988-57-8
M. Wt: 395.4 g/mol
InChI Key: OHALSGVLUGOHKA-UHFFFAOYSA-N
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Description

O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl phenylphosphonothioate is a complex organophosphorus compound It is known for its unique chemical structure, which includes both phosphoramido and phosphonothioate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl phenylphosphonothioate typically involves multiple steps. One common method includes the reaction of phenylphosphonothioic dichloride with O-methyl S-(2-hydroxyethyl) phosphoramidate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The intermediate products are then purified and further reacted with diisopropylamine to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl phenylphosphonothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the phosphonothioate group to phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphoramidate derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphine derivatives.

    Substitution: Various phosphoramidate derivatives depending on the nucleophile used.

Scientific Research Applications

O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl phenylphosphonothioate has several scientific research applications:

    Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of acetylcholinesterase.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl phenylphosphonothioate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve signal transmission. The compound’s phosphonothioate group plays a crucial role in its binding affinity and inhibitory activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl phenylphosphonothioate is unique due to its dual functional groups, which confer distinct chemical reactivity and biological activity. Unlike similar compounds, it possesses both phosphoramido and phosphonothioate groups, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential as an enzyme inhibitor further distinguish it from other organophosphorus compounds.

Properties

CAS No.

21988-57-8

Molecular Formula

C15H27NO5P2S

Molecular Weight

395.4 g/mol

IUPAC Name

N-di(propan-2-yloxy)phosphoryl-2-[methoxy(phenyl)phosphoryl]sulfanylethanamine

InChI

InChI=1S/C15H27NO5P2S/c1-13(2)20-23(18,21-14(3)4)16-11-12-24-22(17,19-5)15-9-7-6-8-10-15/h6-10,13-14H,11-12H2,1-5H3,(H,16,18)

InChI Key

OHALSGVLUGOHKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(NCCSP(=O)(C1=CC=CC=C1)OC)OC(C)C

Origin of Product

United States

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